

Preclinical Pharmacokinetics of TPN729: An In-depth Technical Guide

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Compound of Interest

Compound Name: TPN729

Cat. No.: B12395621

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of **TPN729**, a novel and selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is collated from published preclinical studies, offering valuable insights for researchers and professionals involved in drug development. **TPN729MA**, the mesylate salt of **TPN729**, has been the subject of these investigations.

Core Pharmacokinetic Parameters

The preclinical pharmacokinetic properties of **TPN729MA** have been characterized in rat and dog models. Following intravenous and oral administration, the compound demonstrated species-dependent pharmacokinetic profiles. The subsequent tables summarize the key quantitative data from these studies, facilitating a comparative analysis.

Intravenous Administration

Following a single intravenous dose, **TPN729MA** exhibited moderate to high plasma clearance and a large volume of distribution in both rats and dogs, suggesting extensive tissue distribution.^{[1][2]}

Parameter	Rat (1 mg/kg)	Dog (3 mg/kg)
Plasma Clearance (CL _p) (mL/min/kg)	69.7	26.3
Blood Clearance (CL _b) (mL/min/kg)	50.5	23.1
Steady-State Volume of Distribution (V _{ss}) (L/kg)	7.35	6.48
Data presented as mean values. ^{[1][2]}		

Oral Administration

Oral bioavailability of **TPN729MA** was found to be moderate in dogs and lower in rats.^{[1][2]} The compound is rapidly absorbed, with time to maximum plasma concentration (T_{max}) occurring within the first hour post-dose in most cases.

Parameter	Rat (1 mg/kg)	Rat (3 mg/kg)	Rat (10 mg/kg)	Dog (3 mg/kg)	Dog (9 mg/kg)
C _{max} (ng/mL)	20.3 ± 7.9	43.1 ± 14.5	179 ± 65	185 ± 57	450 ± 198
T _{max} (h)	0.5	0.8	0.8	1.0	1.0
AUC (0-t) (ng·h/mL)	58.2 ± 20.9	158 ± 45	719 ± 201	1500 ± 407	4460 ± 1650
Oral Bioavailability (F) (%)	10	-	-	>34	-
Data presented as mean ± standard deviation. ^[2]					

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies using radiolabeled [^{14}C]TPN729 in rats have provided detailed insights into the ADME properties of the compound.

Distribution

Following oral administration, TPN729-related radioactivity was widely distributed throughout the body. Higher concentrations were observed in the stomach, large intestine, lung, liver, small intestine, and eyes.[3][4] The concentration of drug-related materials was found to be similar in plasma and blood cells.[4]

Metabolism

TPN729 is extensively metabolized in rats, with a total of 51 metabolites identified in plasma, urine, feces, and bile.[3][4] The primary site of metabolic modification is the pyrrolidine moiety. The main metabolic pathways are N-dealkylation, oxidation, and dehydrogenation.[3][4]

Excretion

The primary route of excretion for TPN729 and its metabolites in rats is via the feces.[3][4] Following a single oral dose of [^{14}C]TPN729, approximately 92.13% of the total radioactivity was recovered within 168 hours. Fecal excretion accounted for 74.63% of the dose, while urinary excretion accounted for 17.50%.[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of TPN729MA.

In Vivo Pharmacokinetic Studies in Rats and Dogs

- Animal Models: Male Sprague-Dawley rats and male Beagle dogs were used for the pharmacokinetic studies.[2]
- Dosing:

- Rats: Intravenous (IV) administration was a single dose of 1 mg/kg. Oral (PO) administration involved single doses of 1, 3, and 10 mg/kg.[2]
- Dogs: IV administration was a single dose of 3 mg/kg. PO administration involved single doses of 3 and 9 mg/kg.[2]
- Sample Collection: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of **TPN729MA** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the main pharmacokinetic parameters from the plasma concentration-time data.

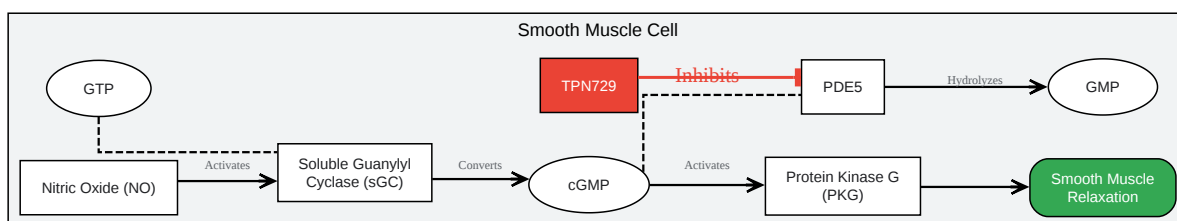
ADME Study in Rats

- Animal Model: Male Sprague-Dawley rats were used.
- Radiolabeled Compound: [14C]**TPN729** was administered as a single oral dose of 25 mg/kg (150 µCi/kg).[4]
- Sample Collection: Urine, feces, and bile were collected over 168 hours.[3][4] For tissue distribution, rats were sacrificed at various time points, and tissues were collected.
- Analysis:
 - Mass Balance: Radioactivity in urine, feces, and bile was measured by liquid scintillation counting to determine the extent of excretion.[5]
 - Tissue Distribution: Quantitative whole-body autoradiography or liquid scintillation counting of tissue homogenates was used to determine the distribution of radioactivity.
 - Metabolite Profiling: Metabolites in plasma, urine, feces, and bile were profiled using techniques such as high-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS).[4]

Visualizations

Signaling Pathway

TPN729 is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.

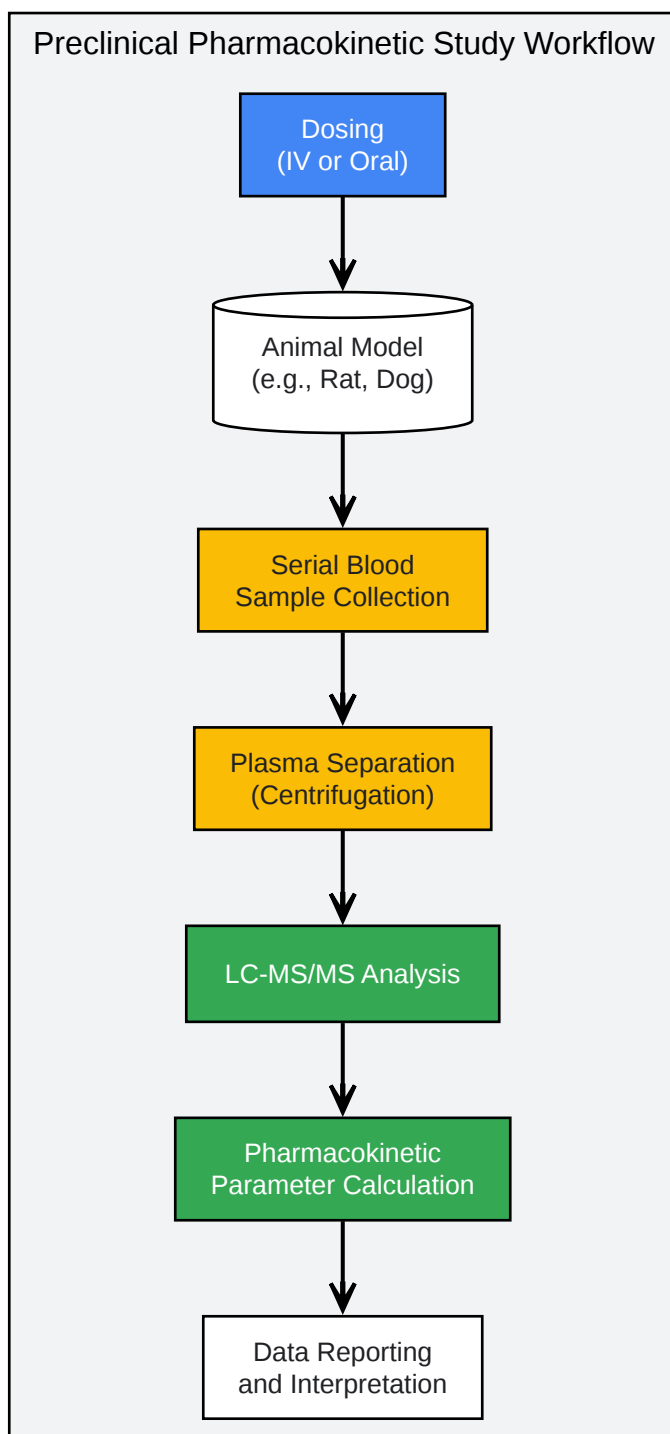


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Caption: Mechanism of action of **TPN729** as a PDE5 inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study.



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Caption: General workflow for in vivo pharmacokinetic studies.

This guide summarizes the currently available public data on the preclinical pharmacokinetics of **TPN729**. These findings suggest that **TPN729** has favorable preclinical pharmacokinetic properties that warrant further clinical investigation.[1][2] The use of physiologically based pharmacokinetic (PBPK) modeling has also been shown to successfully predict human pharmacokinetics from this preclinical data.[1]

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